2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid

Vue d'ensemble

Description

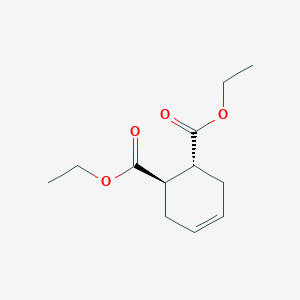

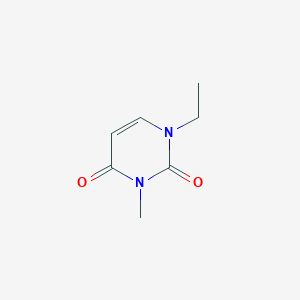

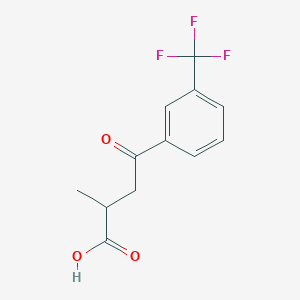

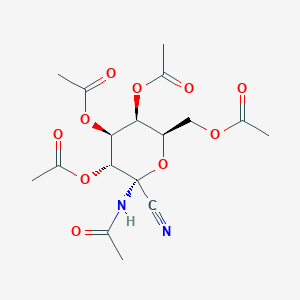

2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid is a chemical compound with the molecular formula C12H11F3O3 . It has an average mass of 260.209 Da and a monoisotopic mass of 260.066040 Da . This compound is also known by various other names, including Benzenebutanoic acid, α-methyl-γ-oxo-3-(trifluoromethyl)- .

Synthesis Analysis

The preparation of a similar compound, methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate, involves several stages . The first stage involves the reaction of (2,4,5-trifluorophenyl)acetic acid with 1,1’-carbonyldiimidazole in acetonitrile for 3.5 hours . The second stage involves the reaction of monomethyl monopotassium malonate with triethylamine and magnesium chloride in acetonitrile at 50℃ for 8 hours . The final stage involves further reaction in acetonitrile at 30℃ for 26 hours .Molecular Structure Analysis

The molecular structure of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid can be analyzed using various methods . The structure can be viewed in 3D, which provides a better understanding of the spatial arrangement of the atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid can be deduced from its molecular formula, C12H11F3O3 . It has an average mass of 260.209 Da and a monoisotopic mass of 260.066040 Da .Applications De Recherche Scientifique

Central Inflammation Regulation

Research suggests that derivatives of this compound could play a significant role in controlling central inflammation. This application is particularly relevant in the context of neurodegenerative diseases, where inflammation is a key pathological feature .

Brain Inflammation Control

Beyond its role in central inflammation, this compound may also be used to manage brain inflammation processes. This is an area of great interest for the treatment of conditions like multiple sclerosis and traumatic brain injury .

Proteomics Research

2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid: is also used in proteomics research. It can be a specialty reagent in the study of protein structures and functions, contributing to our understanding of complex biological systems .

Mécanisme D'action

Target of Action

The primary target of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid is the dipeptidyl peptidase (DPP) IV . This enzyme plays a crucial role in glucose metabolism, making it a significant target for the treatment of type II diabetes .

Mode of Action

2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid interacts with its target, DPP IV, by inhibiting its activity . This inhibition is achieved through a key hydrogen bonding interaction with the protein, which is facilitated by the trifluoromethyl group attached to the phenyl ring . This interaction lowers the pKa of the cyclic carbamate, thereby enhancing the drug’s potency .

Biochemical Pathways

The inhibition of DPP IV by 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid affects the glucose metabolism pathway . By inhibiting DPP IV, the compound prolongs the action of incretin hormones, which stimulate a decrease in blood glucose levels . This results in improved control of blood glucose levels, which is beneficial in the management of type II diabetes .

Result of Action

The molecular and cellular effects of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid’s action primarily involve the regulation of blood glucose levels . By inhibiting DPP IV, the compound enhances the action of incretin hormones, leading to decreased blood glucose levels . This makes it a valuable tool in the management of type II diabetes .

Propriétés

IUPAC Name |

2-methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-7(11(17)18)5-10(16)8-3-2-4-9(6-8)12(13,14)15/h2-4,6-7H,5H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFSOBKNKNLDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC(=CC=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498756 | |

| Record name | 2-Methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66549-17-5 | |

| Record name | 2-Methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B1366994.png)